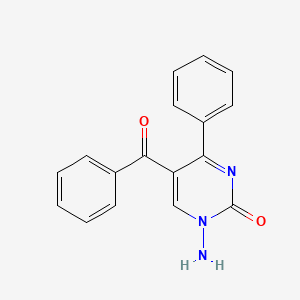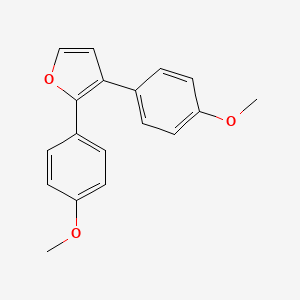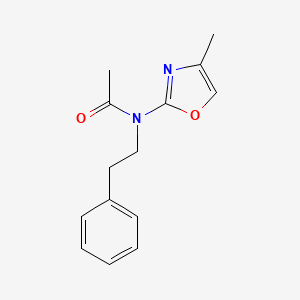![molecular formula C12H13ClN2O2 B12901272 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]- CAS No. 61194-95-4](/img/structure/B12901272.png)
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one is a heterocyclic compound that features an isoxazole ring Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. In this case, the reaction between 4-chlorobenzonitrile oxide and N,N-dimethylformamide yields the desired isoxazole derivative. The reaction is often catalyzed by copper(I) or ruthenium(II) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers a more efficient and eco-friendly approach. This method reduces reaction times and minimizes the generation of waste, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic Acid: A neurotoxin with structural similarities.
Uniqueness
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a dimethylamino moiety makes it a versatile compound for various applications .
Propiedades
Número CAS |
61194-95-4 |
|---|---|
Fórmula molecular |
C12H13ClN2O2 |
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-15(2)7-10-11(14-17-12(10)16)8-3-5-9(13)6-4-8/h3-6,14H,7H2,1-2H3 |
Clave InChI |
QFKOAHSEPHUTOS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




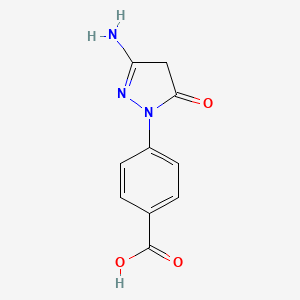

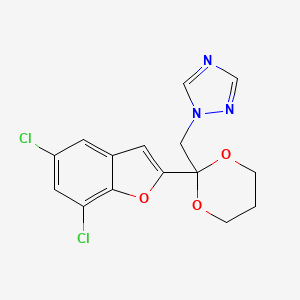


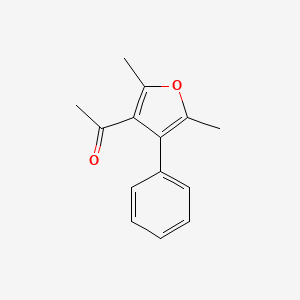
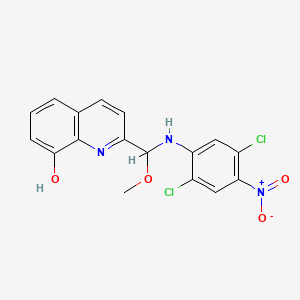
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
